Heck–Mizoroki Cross-Coupling: Iodo vs. Bromo/Chloro
In Heck–Mizoroki alkenylation reactions of 4‑halopyrazoles, 4‑iodo derivatives (including 1‑protected‑4‑iodo‑1H‑pyrazoles) demonstrate successful coupling with various alkenes using P(OEt)₃ as ligand [1]. In contrast, 4‑bromo‑1,3,5‑trimethylpyrazole under comparable palladium‑catalyzed conditions produced the alkenylated product in only 32% yield [1]. 4‑Chloro pyrazoles are generally unreactive under standard Heck conditions and require more forcing protocols. While 1‑(2‑fluoroethyl)‑4‑iodo‑1H‑pyrazole specific yield data is not published, the established reactivity hierarchy (I > Br >> Cl) for 4‑halopyrazoles in cross‑coupling reactions provides class‑level inference that the 4‑iodo substitution pattern confers superior coupling efficiency [1].
| Evidence Dimension | Heck–Mizoroki cross‑coupling reactivity of 4‑halopyrazoles |
|---|---|
| Target Compound Data | Iodo substituent enables successful cross‑coupling under standard conditions (class‑level evidence) |
| Comparator Or Baseline | 4‑Bromo‑1,3,5‑trimethylpyrazole: 32% yield under Pd catalysis; 4‑Chloro pyrazole: generally unreactive |
| Quantified Difference | Qualitative reactivity order: I > Br >> Cl; bromo congener yields 32% under tested conditions |
| Conditions | Pd‑catalyzed Heck–Mizoroki reaction with alkenes; P(OEt)₃ ligand, trityl protection on pyrazole N1 [1] |
Why This Matters
The iodo substituent enables Heck–Mizoroki and related cross‑coupling reactions under milder conditions with higher yields compared to bromo or chloro analogs, reducing optimization time and improving synthetic throughput for C4‑functionalized pyrazole derivatives.
- [1] Usami Y, Ichikawa H, Harusawa S. Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. Heterocycles. 2011;83(4):827-835. View Source
